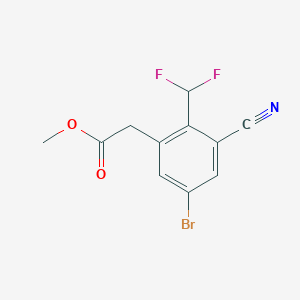

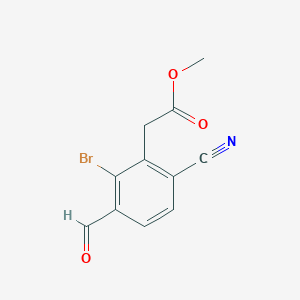

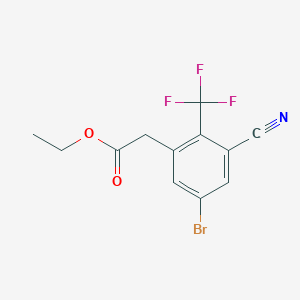

![molecular formula C11H6N4O B1417459 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 124570-55-4](/img/structure/B1417459.png)

5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile

説明

“5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile” is a chemical compound. It has been identified as a scaffold in the synthesis of PI3Kα inhibitors , and it has also been used in the development of insecticides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a [5+1] annulation reaction with 5-amino-1H-phenylpyrazole and dialkyl bromomalonate was used to design and synthesize 27 novel five-substituted 4,5-dihydropyrazolo[1,5-a]quinazolines .Molecular Structure Analysis

While specific structural analysis data for “5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile” is not available, similar compounds have been studied. For example, compound 1 with a pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold was identified as a PI3Kα inhibitor .科学的研究の応用

Anti-Inflammatory Activity

5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile: has been identified as a compound with potential anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells . This suggests its utility in developing treatments for chronic inflammation, which is a contributing factor in numerous diseases.

Enzyme Inhibition

The compound’s structure is conducive to enzyme inhibition, particularly targeting mitogen-activated protein kinases (MAPKs). Molecular modeling predicts that derivatives of 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile could bind effectively to enzymes like ERK2, p38α, and JNK3, which play roles in inflammatory responses and cellular signaling .

GABAA Receptor Modulation

Structural analogs of 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile have been studied for their reactivity and potential as GABAA receptor subtype modulators. These studies involve chemical modifications and in silico predictions to assess the compounds’ profiles towards GABAA receptor subtypes . This application is significant for the development of new treatments for neurological disorders.

Insecticidal Activity

Research into related pyrazoloquinazoline motifs has revealed insecticidal properties, particularly as GABA receptor antagonists. These findings suggest that 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile could serve as a lead compound for controlling field-resistant insects, providing a basis for further design and development of new insecticides .

Scaffold for Drug Design

The compound serves as a novel scaffold for the design of new drugs. Its core structure allows for extensive functionalization, which is crucial for the development of pharmaceuticals with specific therapeutic effects. The ability to introduce various functional groups makes it a versatile starting point for medicinal chemistry .

Chemical Reactivity Studies

5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile: is also valuable for studying chemical reactivity. Its structure allows for reactions such as alkylation, reduction, halogenation, and hydrolyses, which are fundamental processes in synthetic chemistry. These studies can lead to the discovery of new reactions and the development of novel compounds .

将来の方向性

特性

IUPAC Name |

5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O/c12-5-7-6-13-15-9-4-2-1-3-8(9)11(16)14-10(7)15/h1-4,6H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVNWXTVBDLWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。